alpha-Methyltryptophan
Overview
Description
Alpha-Methyltryptophan (AMT) is a synthetic analog of the natural amino acid tryptophan . It is a blocker of ATBo, an amino acid transporter whose expression is upregulated in cancer . It is a chiral compound that can exist as both D- and L-enantiomers . It is closely related to the neurotransmitter serotonin (5-hydroxytryptamine) which partially explains its mechanism of action .
Synthesis Analysis
The synthesis of AMT can be accomplished through several different routes . Tracer kinetic analysis of 11C-labeled alpha-methyl-tryptophan (AMT) allows quantitative assessment of serotonin synthesis using positron emission tomography (PET) imaging in the human brain .
Molecular Structure Analysis
AMT is a tryptamine with a methyl substituent at the alpha carbon . Its chemical relation to tryptophan is analogous to that of amphetamine to phenethylamine . The molecular formula of AMT is C12H14N2O2 .
Chemical Reactions Analysis
AMT has been shown to induce amino acid starvation in SLC6A14-positive breast and colon cancer cells . It also leads to decreased mTOR signaling as evidenced by decreased phosphorylation of S6 and S6kinase .
Physical And Chemical Properties Analysis
The molecular weight of AMT is 218.25 . More detailed physical and chemical properties are not available from the search results.
Scientific Research Applications
Metabolism and Organ Uptake
Alpha-Methyltryptophan (α-Methyltryptophan) undergoes specific uptake in various organs. Research conducted on rats demonstrated the highest uptake in the kidneys, pancreas, and intestinal tract. It was detectable in these organs, as well as in the liver and plasma, for at least four days after administration. Interestingly, there were only low concentrations in the brain, spleen, heart, and lungs. This study also highlighted α-Methyltryptophan's influence on endogenous tryptophan metabolism, seen through increased excretion of kynurenic and xanthurenic acids (Madras & Sourkes, 1965).
Serotonergic System and Potential Therapeutic Applications
α-Methyltryptophan has been proposed as a therapeutic agent due to its capacity to generate cerebral alpha-methylserotonin, which can substitute for serotonin in various behavioral and functional tests. This property is consistent with the similarity of the properties of these two indoleamines with respect to storage, uptake, release, and the 5HT2-receptor agonist activity of alpha-methylserotonin. This suggests the potential of α-Methyltryptophan as a drug for disorders where serotonin is thought to be deficient (Sourkes, 1991).
Brain Serotonin Synthesis Study
α-Methyl-L-tryptophan (α-MTrp) is an artificial amino acid and an analog of tryptophan, the precursor of the neurotransmitter serotonin (5-HT). Studies suggest that the measurement of the unidirectional uptake of α-MTrp and its conversion to 5-HT synthesis rates is a valid approach for determining brain 5-HT synthesis rates. The trapping of labeled α-MTrp in brain tissue is a key feature of this model, and it can be used in conjunction with autoradiographic measurements in laboratory animals and positron emission tomography in large animals and humans (Diksic & Young, 2001).
Interaction with Cancer Cell Transporters
Research on ATB(0,+), an amino acid transporter upregulated in cancer, revealed that α-methyltryptophan is a blocker for this transporter. It suggests that α-methyltryptophan may induce amino acid deprivation in cells dependent on this transporter for their amino acid nutrition. In cancer cell lines expressing ATB(0,+), treatment with α-methyltryptophan led to suppression of their colony-forming ability, which indicates its potential as a drug target for cancer chemotherapy (Karunakaran et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTWHZHBPDYSQB-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350250 | |
Record name | alpha-Methyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Methyl-L-tryptophan | |
CAS RN |
16709-25-4 | |
Record name | alpha-Methyl-L-tryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016709254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Methyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-METHYL-L-TRYPTOPHAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F33TJ4ZOP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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